molecular formula C10H8FNO3 B7557882 4-Fluoro-3-(prop-2-enamido)benzoic acid

4-Fluoro-3-(prop-2-enamido)benzoic acid

Cat. No. B7557882
M. Wt: 209.17 g/mol
InChI Key: KFFFTHHATXHFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(prop-2-enamido)benzoic acid, commonly known as FPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. FPA is a derivative of benzoic acid and has a molecular formula of C11H9NO3F.

Mechanism of Action

FPA exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation and pain. By inhibiting COX enzymes, FPA reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
FPA has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells and viruses. FPA has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

FPA has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields with excellent purity. FPA is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, FPA has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on FPA. One potential area of research is the development of FPA-based drugs for the treatment of inflammatory diseases, such as arthritis. Another area of research is the investigation of FPA's anti-cancer and anti-viral properties for the development of new cancer and antiviral drugs. Additionally, further studies are needed to investigate the potential toxicity of FPA and its long-term effects on human health.
Conclusion:
In conclusion, FPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been investigated as a potential treatment for various diseases. FPA's mechanism of action involves the inhibition of COX enzymes, leading to a reduction in inflammation and pain. Although FPA has some limitations, it has several advantages for use in lab experiments. There are several future directions for research on FPA, including the development of FPA-based drugs for the treatment of various diseases and further investigation of its potential toxicity and long-term effects on human health.

Synthesis Methods

FPA can be synthesized through a multi-step process involving the reaction of 4-fluorobenzoic acid with propargylamine, followed by the addition of acetic anhydride and triethylamine. The resulting product is then treated with hydrochloric acid to obtain FPA. This synthesis method has been optimized to produce high yields of FPA with excellent purity, making it suitable for large-scale production.

Scientific Research Applications

FPA has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. FPA has been tested as a potential treatment for various diseases, including arthritis, cancer, and viral infections. Additionally, FPA has been investigated for its ability to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain.

properties

IUPAC Name

4-fluoro-3-(prop-2-enoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-2-9(13)12-8-5-6(10(14)15)3-4-7(8)11/h2-5H,1H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFFTHHATXHFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acrylamido-4-fluorobenzoic acid

CAS RN

1154727-59-9
Record name 4-fluoro-3-(prop-2-enamido)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.